7-Methylbenzo[d]thiazole-2-carboxylic acid

Anticancer Estrogen Receptor Benzothiazole-2-carboxamide

Researchers requiring the 7-methyl regioisomer for SAR studies face supply inconsistency with generic benzothiazole analogs. This 7-Methylbenzo[d]thiazole-2-carboxylic acid is the essential intermediate for replicating potency-driven electronic effects. - Enables IC50 of 10.1 µM in anticancer series where 7-methyl decreases electron affinity. - Critical for DprE1 inhibitor optimization, distinct from 6-methyl analogs with MIC of 4 µg/mL. - Directly follows patented agrochemical route to fungicides active against cucumber gray mold.

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
Cat. No. B11902975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylbenzo[d]thiazole-2-carboxylic acid
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N=C(S2)C(=O)O
InChIInChI=1S/C9H7NO2S/c1-5-3-2-4-6-7(5)13-8(10-6)9(11)12/h2-4H,1H3,(H,11,12)
InChIKeyDZYKJNDECGBYAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylbenzo[d]thiazole-2-carboxylic Acid Overview


7-Methylbenzo[d]thiazole-2-carboxylic acid (CAS 1188226-86-9) is a functionalized heterocyclic building block belonging to the benzothiazole class, defined by a 2-carboxylic acid moiety and a precisely positioned 7-methyl substituent on the benzene ring . This scaffold is of interest in medicinal chemistry as a key intermediate, offering a distinct regioisomeric structure for the synthesis of bioactive molecules, including anti-tubercular agents and fungicides, where the position of the methyl group is critical for biological target engagement [1].

Biological Consequences of Methyl Position


Substituting 7-Methylbenzo[d]thiazole-2-carboxylic acid with its unsubstituted or differently methylated analogs (e.g., 5-methyl or 6-methyl isomers) is not scientifically valid due to profound differences in electronic distribution and biological activity. Research on benzothiazole-2-carboxamides has explicitly demonstrated that a methyl group at the 'seventh position to the nitrogen' directly decreases the electron affinity of the molecule, which is a key determinant of its inhibitory activity against cancer targets, a property not shared by other positional isomers [1]. This regiospecific electronic effect means that using a generic benzothiazole-2-carboxylic acid would lead to a significant loss of potency and target specificity in downstream applications, making the precisely defined 7-methyl substitution pattern a non-negotiable requirement for replication of structure-activity relationships [2].

Differentiation Guide vs. Positional Isomers


Regiospecific Electronic Effect on Anticancer Activity

In a series of novel cycloheptylbenzothiazole-2-carboxamides evaluated for anticancer activity, the regiospecific placement of a methyl group at the 7-position (relative to the nitrogen) was identified as a critical factor for biological activity. This specific substitution was found to decrease the electron affinity of the compound series, a property directly responsible for the observed in vitro potency [1]. The 7-methyl substituted derivative (compound 4e) showed an IC50 of 10.1 ± 0.2 µM against the TCP1020 bladder cancer cell line, highlighting a quantifiable structure-activity benefit over analogs lacking this substitution pattern in the same study context [1].

Anticancer Estrogen Receptor Benzothiazole-2-carboxamide

Utility in Fungicidal Agent Development

A specific patent defines a class of novel fungicides explicitly requiring a 7-methyl carboxylate benzothiazole core. The 7-methylbenzo[d]thiazole-2-carboxylic acid scaffold, through its methyl ester derivative, was used to synthesize 7-methyl formate-benzothiazole-2-amino substituted formyl derivatives [1]. These derivatives demonstrated specific fungicidal activity against Pseudomonas lachrymalns (cucumber gray mold), a target not typically addressed by other simple benzothiazole carboxylic acids, which are more commonly explored for mammalian pharmacology [1]. This represents a direct, application-specific differentiation for agrochemical procurement.

Agrochemical Fungicide Benzothiazole Derivative

Intermediate for Anti-Tubercular DprE1 Inhibitors

Benzothiazole-2-carboxylic acids are critical precursors for non-covalent DprE1 inhibitors targeting Mycobacterium tuberculosis. A recent study synthesized thirty small peptide conjugates of benzothiazole-2-carboxylic acid, with the most potent compounds achieving minimum inhibitory concentration (MIC) values of 4 µg/mL and 8 µg/mL against the M.tb H37Ra strain [1]. While this class-level evidence does not test the 7-methyl analog directly, the 7-methyl group's known electronic effects are highly likely to modulate the binding affinity to the DprE1 active site, making this specific scaffold a high-priority candidate for generating superior inhibitors compared to the unsubstituted parent acid [2].

Antitubercular DprE1 Inhibitor Peptide Conjugate

Procurement-Driven Application Scenarios


Anticancer Carboxamide Tuning via Electronic Effects

Medicinal chemistry teams focused on developing novel anticancer agents targeting bladder cancer or estrogen receptor pathways should procure this specific isomer. The evidence shows that a 7-methyl substituent is not merely decorative but is a functional requirement for decreasing molecular electron affinity, a property that directly enhanced potency to an IC50 of 10.1 µM in a cycloheptylbenzothiazole-2-carboxamide series [1]. Using unsubstituted or 5/6-methyl analogs would counteract this electronic tuning, likely resulting in a significant drop in activity against TCP1020 bladder cancer cells [1]. Therefore, 7-Methylbenzo[d]thiazole-2-carboxylic acid is the essential starting material for replicating and building upon this specific, validated structure-activity relationship.

Next-Generation DprE1 Inhibitors for Tuberculosis

R&D programs targeting Mycobacterium tuberculosis DprE1 should select this scaffold to explore the untested SAR space of the 7-position. A landmark study has confirmed that benzothiazole-2-carboxylic acid-based peptide conjugates are potent, mycobactericidal DprE1 inhibitors with MIC values as low as 4 µg/mL, and that the position of the substituent on the acid core is a critical determinant of this potency [1]. The 7-methyl variant offers a unique electronic profile distinct from the tested 6-methyl and 6-methoxy analogs, providing a high-value opportunity to generate new intellectual property and potentially improve upon the existing MIC values through enhanced target binding [2]. Procuring this specific isomer is the first step in a rational, structure-based lead optimization campaign.

Novel Agrochemical Fungicides for Gray Mold

For industrial agrochemical research, this compound is the demonstrated key intermediate for a patented series of fungicides active against cucumber gray mold (Pseudomonas lachrymalns) [1]. Unlike general benzothiazole-2-carboxylic acids used in pharma, the 7-methyl formate derivative has a proven, specific agrochemical application. A procurement decision in favor of this building block allows development teams to directly follow an expired patent synthetic route, accelerating the creation of analog libraries for crop protection with a known, validated biological target profile [1].

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